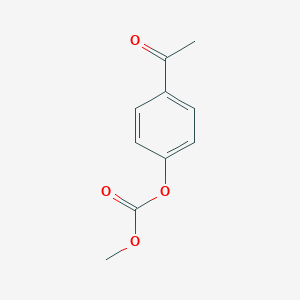

(4-Acetylphenyl) methyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Acetylphenyl) methyl carbonate, also known as AMC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its diverse applications. It is a white crystalline powder with a molecular weight of 198.19 g/mol and a melting point of 90-94°C. AMC is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Wissenschaftliche Forschungsanwendungen

(4-Acetylphenyl) methyl carbonate has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. It has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds, such as chiral ligands and polymers. In material science, (4-Acetylphenyl) methyl carbonate has been used as a cross-linking agent in the preparation of polyurethane foams.

Wirkmechanismus

The mechanism of action of (4-Acetylphenyl) methyl carbonate is not fully understood. However, it has been reported to inhibit the growth of bacteria, fungi, and viruses by interfering with their cell wall synthesis and replication. (4-Acetylphenyl) methyl carbonate has also been reported to inhibit the activity of enzymes involved in the biosynthesis of various organic compounds.

Biochemische Und Physiologische Effekte

(4-Acetylphenyl) methyl carbonate has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. It has been reported to have a low affinity for human serum albumin, indicating that it has a low binding capacity to proteins in the blood. (4-Acetylphenyl) methyl carbonate has also been reported to have a low potential for bioaccumulation, making it suitable for use in environmental studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (4-Acetylphenyl) methyl carbonate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including drugs and polymers. (4-Acetylphenyl) methyl carbonate is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of (4-Acetylphenyl) methyl carbonate is its low solubility in water, which can limit its use in certain applications.

Zukünftige Richtungen

There is still much to be explored with regards to the applications of (4-Acetylphenyl) methyl carbonate in various fields. Future research could focus on the development of new drugs using (4-Acetylphenyl) methyl carbonate as a building block. It could also explore the use of (4-Acetylphenyl) methyl carbonate as a cross-linking agent in the preparation of new materials. Additionally, further research could investigate the potential of (4-Acetylphenyl) methyl carbonate in environmental studies, such as its use in the removal of pollutants from water sources.

Conclusion

In conclusion, (4-Acetylphenyl) methyl carbonate is a versatile chemical compound with diverse applications in various fields. It is relatively easy to synthesize and has a high purity yield. (4-Acetylphenyl) methyl carbonate has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds and as a cross-linking agent in material science. Future research could explore the potential of (4-Acetylphenyl) methyl carbonate in various applications, including drug discovery, material science, and environmental studies.

Synthesemethoden

The synthesis of (4-Acetylphenyl) methyl carbonate can be achieved through various methods, including the reaction of phenyl chloroformate with acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of phenol with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields (4-Acetylphenyl) methyl carbonate as a white crystalline powder with high purity.

Eigenschaften

CAS-Nummer |

17175-07-4 |

|---|---|

Produktname |

(4-Acetylphenyl) methyl carbonate |

Molekularformel |

C10H10O4 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(4-acetylphenyl) methyl carbonate |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-3-5-9(6-4-8)14-10(12)13-2/h3-6H,1-2H3 |

InChI-Schlüssel |

IPWVILPNOCHRBP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)OC |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)OC |

Synonyme |

Carbonic acid 4-acetylphenyl(methyl) ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)